![molecular formula C18H25N3O2 B5768797 4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide CAS No. 696598-80-8](/img/structure/B5768797.png)
4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide
Overview
Description
4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a synthetic nootropic compound that has gained popularity in recent years for its potential cognitive enhancing effects. It was developed in Russia in the 1990s as a treatment for cognitive impairment and has since been used for a variety of purposes.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood, but it is believed to act on the glutamatergic system in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, it has been shown to modulate the activity of NMDA and AMPA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory, and to increase the uptake of glucose in the brain. Additionally, it has been shown to increase the levels of antioxidants and to decrease the levels of inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of Noopept for lab experiments is its ability to enhance cognitive function, which can improve the accuracy and precision of experimental results. Additionally, it has been shown to have neuroprotective effects, which can help to prevent damage to neurons during experiments. However, one limitation of Noopept is its potential for side effects, which can affect the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on Noopept. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in its potential for the treatment of depression and anxiety. Further research is also needed to fully understand the mechanism of action of Noopept and to identify any potential long-term effects of its use.
Synthesis Methods
The synthesis of Noopept involves the reaction of 4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamideyl-L-prolylglycine with ethyl ester. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
Noopept has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory, learning, and attention in both animal and human studies. Additionally, it has been studied for its potential neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-phenylpiperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17-7-4-11-20(17)12-8-15-9-13-21(14-10-15)18(23)19-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJPHYOEYXJDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166607 | |
Record name | 4-[2-(2-Oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
696598-80-8 | |
Record name | 4-[2-(2-Oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696598-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(2-Oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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